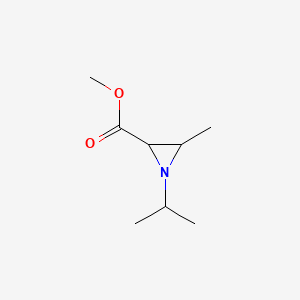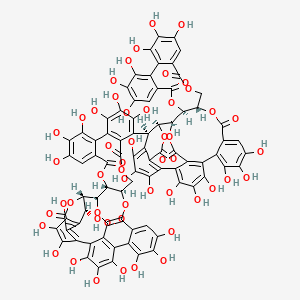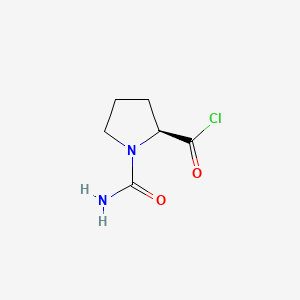
2-异丙基-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a boronic ester derivative commonly used in organic synthesis. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group makes it a valuable reagent in the synthesis of various organic molecules, including pharmaceuticals and polymers.
科学研究应用
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of new therapeutic agents, especially in cancer research where boronic esters are used to create proteasome inhibitors.
Industry: Applied in the production of advanced materials, such as conjugated polymers for electronic devices.
作用机制
Target of Action
It is known to be used as a reagent to borylate arenes , which are aromatic hydrocarbon compounds.
Mode of Action
This compound interacts with its targets (arenes) through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to another molecule. The exact changes that result from this interaction depend on the specific arene that the compound is reacting with.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific arene it is reacting with. In general, the borylation of arenes can lead to the formation of organoboronic acids and esters . These compounds are important intermediates in organic synthesis and can be used to produce a wide variety of other compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-isopropyl-4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or tetrahydrofuran (THF), and the reaction is often heated to reflux to ensure complete conversion.
Reaction Conditions:
Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)
Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
Solvent: Toluene or THF
Temperature: Reflux (approximately 110°C for toluene)
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing human error and improving safety.
化学反应分析
Types of Reactions
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to yield the boronic acid.
Common Reagents and Conditions
-
Suzuki-Miyaura Cross-Coupling:
Reagents: Aryl or vinyl halides, palladium catalyst, base (e.g., K₂CO₃)
Conditions: Reflux in toluene or THF, inert atmosphere
-
Oxidation:
Reagents: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃)
Conditions: Room temperature, aqueous medium
-
Hydrolysis:
Reagents: Water, acid (e.g., HCl) or base (e.g., NaOH)
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or alkenyl derivatives
Oxidation: Boronic acid
Hydrolysis: Boronic acid
相似化合物的比较
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in reactivity but with a different aryl group.
4,4,5,5-Tetramethyl-2-(4-pyridyl)-1,3,2-dioxaborolane: Similar structure but with a different substituent on the pyridine ring.
2-Isopropyl-4-boronopyridine: Lacks the dioxaborolane ring, making it less stable and less reactive in cross-coupling reactions.
The uniqueness of 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its stability and reactivity, making it a preferred reagent in many synthetic applications.
属性
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-10(2)12-9-11(7-8-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZONPDASNPSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)


![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)

![Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B590705.png)





